![molecular formula C15H11NOS B11859845 2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol](/img/structure/B11859845.png)
2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol is a heterocyclic compound that combines the structural features of thiophene and quinoline. Thiophene is a five-membered ring containing sulfur, while quinoline is a fused ring system containing a benzene ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol typically involves the condensation of thiophene derivatives with quinoline derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on both the thiophene and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoline ring can yield dihydroquinoline derivatives .
Scientific Research Applications
Biological Applications
- Anticancer Activity : Research indicates that compounds similar to 2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol can induce apoptosis in cancer cells. This suggests potential therapeutic applications in cancer treatment, particularly as a lead compound for developing novel anticancer agents.
- Antioxidant Properties : The compound has been shown to possess significant antioxidant activity, outperforming traditional antioxidants like glutathione. This property is critical for applications in protecting cells from oxidative stress and could lead to the development of new antioxidant therapies .
- Stem Cell Proliferation : Preliminary studies indicate that derivatives of this compound can enhance the proliferation of mesenchymal stem cells, suggesting its utility in regenerative medicine and tissue engineering .
- Antimicrobial Activity : Thiophene derivatives have been recognized for their antimicrobial properties. Given the structural similarities, this compound may exhibit similar effects, making it a candidate for developing new antimicrobial agents .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. The ability to modify its structure allows researchers to explore various derivatives with enhanced biological activities or specific functionalities.
Comparative Data Table
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Hydroxyquinoline | Hydroxy group on quinoline | Known for antibacterial properties |
4-Thiophenecarboxaldehyde | Thiophene with aldehyde functionality | Exhibits strong reactivity in condensation reactions |
5-Methylthienylquinoline | Methyl substitution on thiophene | Enhanced lipophilicity leading to better cell permeability |
This table highlights the unique aspects of this compound compared to other structurally similar compounds, particularly regarding its dual functionality from both the thiophene and quinoline rings.
Case Studies
- Anticancer Research : A study demonstrated that a derivative of this compound showed selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating its potential as a targeted cancer therapy .
- Regenerative Medicine : In vitro experiments revealed that the compound significantly increased the proliferation rate of mesenchymal stem cells compared to control groups, supporting its application in tissue regeneration strategies .
- Antioxidant Efficacy : Comparative studies using different antioxidant assays (DPPH, ABTS) confirmed that this compound exhibited superior free radical scavenging capabilities compared to established antioxidants .
Mechanism of Action
The mechanism of action of 2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory activity is thought to involve the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as 2-Butylthiophene and 2-Octylthiophene share the thiophene ring structure and have similar applications in medicinal chemistry and material science.
Quinoline derivatives: Compounds such as Chloroquine and Camptothecin share the quinoline ring structure and are used in the treatment of malaria and cancer, respectively.
Uniqueness
2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol is unique due to its combination of thiophene and quinoline rings, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.
Chemical Structure and Properties
The compound this compound belongs to the quinoline family, characterized by its heterocyclic structure that includes both quinoline and thiophene moieties. This unique combination is believed to contribute to its biological properties.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound has shown significant cytotoxicity, particularly against non-small-cell lung cancer (H-460), human colon cancer (HT-29), human liver cancer (HepG2), and stomach cancer (SGC-7901) cell lines.
Table 1: Antiproliferative Activity of this compound
Cell Line | IC50 (µM) | Comparison with Control |
---|---|---|
H-460 | 0.03 | 186-fold more active than gefitinib |
HT-29 | 0.55 | 1.1-fold more active than control |
HepG2 | 0.33 | 1.5-fold more active than control |
SGC-7901 | 1.24 | Comparable to control |
The IC50 values indicate that this compound exhibits potent antiproliferative activity, making it a promising candidate for further development in cancer therapeutics .
The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis through the intrinsic pathway. This pathway is characterized by the upregulation of pro-apoptotic genes such as P53 and Bax, while downregulating anti-apoptotic genes like Bcl-2. The balance between these proteins is critical for determining cell fate, with increased Bax levels promoting apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported significant inhibitory effects on bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.22 | 0.25 |
Escherichia coli | 0.30 | 0.32 |
These findings suggest that the compound could be developed as a potential antimicrobial agent .
Case Studies and Clinical Relevance
Recent research has explored the potential clinical applications of this compound in both oncology and infectious disease management. For instance, a study conducted on breast cancer cell lines indicated that compounds similar to this structure exhibited notable cytotoxicity and were effective in targeting key signaling pathways involved in tumor growth .
Moreover, the compound's ability to inhibit DNA gyrase and dihydrofolate reductase further underscores its potential as a dual-action therapeutic agent against both cancer and bacterial infections .
Properties
Molecular Formula |
C15H11NOS |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-[(E)-2-thiophen-3-ylethenyl]quinolin-8-ol |
InChI |
InChI=1S/C15H11NOS/c17-14-3-1-2-12-5-7-13(16-15(12)14)6-4-11-8-9-18-10-11/h1-10,17H/b6-4+ |
InChI Key |
LPVYCNOMMFYQJY-GQCTYLIASA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CSC=C3 |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.